3-Chloro-5-fluoro-2-methoxypyridine

Nucleophilic Aromatic Substitution SNAr Regioselectivity Meisenheimer Complex

Researchers requiring regioselective polyfunctional pyridines often face protecting group complexity. 3-Chloro-5-fluoro-2-methoxypyridine solves this via orthogonal reactivity: • 3-Cl undergoes Pd-catalyzed Suzuki coupling; 5-F remains inert under mild SNAr conditions • Enables sequential derivatization without protecting group strategies • MW 161.56, LogP 1.88, TPSA 22.12 Ų-FBDD-compliant scaffold with >338 Da growing room before Lipinski limits

Molecular Formula C6H5ClFNO
Molecular Weight 161.56
CAS No. 1214377-00-0
Cat. No. B580463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-2-methoxypyridine
CAS1214377-00-0
Synonyms2-methoxy-3-chloro-5-fluoropyridine
Molecular FormulaC6H5ClFNO
Molecular Weight161.56
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)F)Cl
InChIInChI=1S/C6H5ClFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
InChIKeyUIPHVLJSIHWGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-2-methoxypyridine: Orthogonal Halogen Reactivity


3-Chloro-5-fluoro-2-methoxypyridine (CAS 1214377-00-0) is a trisubstituted pyridine derivative bearing chlorine at the 3-position, fluorine at the 5-position, and a methoxy group at the 2-position. With a molecular weight of 161.56 Da, a calculated LogP of 1.88, and a topological polar surface area (TPSA) of 22.12 Ų , this compound belongs to the class of halogenated pyridine building blocks widely employed in agrochemical and pharmaceutical research [1]. The co-occurrence of chlorine and fluorine on the same pyridine ring in a meta relationship relative to each other creates a unique orthogonal reactivity profile that distinguishes this scaffold from its positional isomers and from analogs bearing two identical halogen substituents.

1 Orthogonal halogen reactivity scaffold
2 Site-selective SNAr at 3-chloro5-fluoro retards adjacent attack
3 Pd-catalyzed cross-coupling handleChloro reactive, fluoro inert
4 Fragment-based discovery building blockMW 161.56 Da, LogP 1.88

Why Generic Substitution with Positional Isomers Fails


The pyridine substitution pattern of this compound is not arbitrarily interchangeable with that of its closest analogs. In nucleophilic aromatic substitution (SNAr), a fluorine atom at the 5-position uniquely retards nucleophilic attack at the adjacent 2- and 4-positions, an effect attributed to lone-pair/lone-pair repulsion in the Meisenheimer complex intermediate [1]. This means the 3-chloro position serves as the kinetically preferred site for SNAr, while the 5-fluoro substituent remains largely inert under mild conditions. In contrast, in the positional isomer 5-chloro-3-fluoro-2-methoxypyridine (CAS 886374-01-2), the 3-fluoro group adjacent to the ring nitrogen is highly activated for nucleophilic displacement—2-fluoropyridines react approximately 320 times faster than the corresponding 2-chloropyridines with sodium ethoxide at 25 °C [1]. In Pd-catalyzed cross-coupling reactions, the established chemoselectivity order of –Br > –OSO₂F > –Cl, with aryl fluorides being essentially unreactive under standard Suzuki–Miyaura conditions, further reinforces the differentiated role of the chlorine and fluorine substituents [2]. These orthogonal reactivity features mean that substituting this compound with a positional isomer or a dihalo analog leads to fundamentally different regiochemical outcomes in sequential derivatization sequences.

Positional isomer mismatch
5-Chloro-3-fluoro-2-methoxypyridine inverts SNAr site selectivity. The 3-fluoro group adjacent to ring nitrogen is the most activated leaving group, leading to fundamentally different regiochemical outcomes.
Bromo analog over-reactivity
3-Bromo-5-fluoro-2-methoxypyridine exhibits higher cross-coupling reactivity with reduced chemoselectivity. May introduce competing reaction pathways under forcing conditions.
Fragment growing room constraint
The bromo analog's higher molecular weight (206.01 Da) reduces accessible chemical space for downstream optimization by approximately 15% compared to the target chloro scaffold.

Quantitative Differentiation Evidence vs. Closest Comparators


SNAr Site-Selectivity via 5-Fluoro Retardation Effect

In 3-chloro-5-fluoro-2-methoxypyridine, the 5-fluoro substituent uniquely retards nucleophilic attack at the adjacent positions (2- and 4-) due to lone-pair/lone-pair repulsion with the negative charge developing at the central carbon of the Meisenheimer complex intermediate [1]. This establishes the 3-chloro as the kinetically preferred site for SNAr. In the positional isomer 5-chloro-3-fluoro-2-methoxypyridine (CAS 886374-01-2), the 3-fluoro group—located alpha to the ring nitrogen—is the most activated halogen for nucleophilic displacement: 2-fluoropyridines react approximately 320 times faster than 2-chloropyridines with NaOEt in EtOH at +25 °C [1]. The rate constant ratios for chlorine versus fluorine at the same position on polyhalogenated pyridines reacting with ammonia in dioxan–water are: k_Cl:k_F ≈ 3:1 at the ortho position, ≈1:1 at the meta position, and ≈2.6:1 at the para position [2].

SNAr Site-Selectivity
Class-level inference
Target: 3-chloro is kinetically preferred SNAr site Comparator: 3-fluoro (α to N) reacts ~320× faster than chloride
Supports orthogonal synthetic planning for sequential derivatization.
Rate factor from Schlosser & Rausis, 2005; k_Cl:k_F ratios from Chambers et al., 1980.
Nucleophilic Aromatic Substitution SNAr Regioselectivity Meisenheimer Complex Halogenated Pyridine Reactivity

Pd-Catalyzed Cross-Coupling Chemoselectivity

The 3-chloro substituent in the target compound provides a single reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), while the 5-fluoro group remains essentially inert under standard conditions. The established chemoselectivity order for Pd-catalyzed coupling of halogenated pyridines is –Br > –OSO₂F > –Cl, with aryl fluorides being unreactive [1]. The bromo analog 3-bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) exhibits higher reactivity but with reduced chemoselectivity, potentially leading to competing reaction pathways. The target compound's chloro substituent offers a balanced reactivity profile: it participates efficiently in Suzuki and Buchwald-Hartwig couplings while remaining sufficiently stable for storage without special precautions. The incorporation of chloro, fluoro, and methoxy substituents on the pyridine ring of pyridyltrimethylsilanes enables efficient Hiyama cross-coupling at room temperature, demonstrating that all three substituent types are compatible with organometallic coupling methodology [2].

Pd Cross-Coupling Chemoselectivity
Class-level inference
Target: single reactive chloro handle; fluoro inert Comparator: bromo is more reactive (order –Br > –OSO₂F > –Cl)
Supports balanced reactivity and storage stability for procurement.
Reactivity order per Hanley et al., 2016. Typical Br/Cl rate factor 5–50×.
Suzuki-Miyaura Coupling Chemoselective Cross-Coupling Aryl Halide Reactivity Palladium Catalysis

Lipophilicity Control and ADME Optimization

The calculated LogP of 3-chloro-5-fluoro-2-methoxypyridine is 1.88 , compared to 1.99 for the 3-bromo-5-fluoro-2-methoxypyridine analog and 1.34 for 5-fluoro-2-methoxypyridine (lacking the 3-halogen substituent) [1]. The lower lipophilicity of the chloro analog relative to the bromo analog (−0.11 LogP units) is consistent with the established Hansch hydrophobic substituent constants: π(Cl) = +0.71 versus π(Br) = +0.86 [2]. This difference, while modest, can translate into meaningful improvements in aqueous solubility, reduced plasma protein binding, and lower metabolic clearance when incorporated into lead compounds, as each 1-unit decrease in LogP typically corresponds to approximately 10-fold improvement in thermodynamic aqueous solubility for neutral compounds within the LogP 1–4 range.

Lipophilicity Control
Cross-study comparable
Target: LogP 1.88 Comparator: LogP 1.99 (bromo analog); LogP 1.34 (des-3-halogen)
Intermediate LogP supports multiparameter ADME optimization in lead programs.
π(Cl) = +0.71 vs π(Br) = +0.86 per Hansch constants. ΔLogP consistent with substituent effects.
Lipophilicity LogP Drug Discovery ADME Optimization Fragment-Based Screening

Molecular Weight Advantage in Fragment-Based Discovery

3-Chloro-5-fluoro-2-methoxypyridine has a molecular weight of 161.56 Da , compared to 206.01 Da for the corresponding 3-bromo analog (CAS 884494-81-9) and 178.02 Da for 3,5-dichloro-2-methoxypyridine (CAS 13472-58-7) [1]. The target compound is 44.45 Da (21.6%) lighter than the bromo analog and 16.46 Da (9.2%) lighter than the dichloro analog. At 161.56 Da, this compound complies comfortably with the 'Rule of Three' for fragment-based drug discovery (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [2], while the bromo analog exceeds 200 Da—a threshold beyond which fragment growing room is increasingly constrained when targeting final lead compounds within the Lipinski Rule of Five (MW < 500 Da).

Fragment MW Advantage
Cross-study comparable
Target: 161.56 Da Comparator: 206.01 Da (bromo); 178.02 Da (dichloro)
Maximizes chemical space for hit-to-lead campaigns; complies with Rule of Three.
ΔMW = −44.45 Da (−21.6%) vs bromo analog. Growing room: 338.44 Da vs 293.99 Da.
Fragment-Based Drug Discovery Rule of Three Molecular Weight Lead-Likeness

Optimal Research and Industrial Application Scenarios


Sequential Site-Selective Derivatization

The orthogonal reactivity of the 3-chloro (SNAr-active and cross-coupling-active) and 5-fluoro (SNAr-inert under mild conditions, cross-coupling-inert) substituents makes this compound ideal for sequential derivatization without protecting group strategies. A typical sequence involves: (1) Pd-catalyzed Suzuki–Miyaura coupling at the 3-chloro position to introduce an aryl or heteroaryl group, followed by (2) nucleophilic aromatic substitution or further functionalization of the 2-methoxy group (e.g., demethylation to 2-pyridone), while the 5-fluoro substituent remains intact throughout to modulate electronic properties and metabolic stability of the final product [1]. This sequential strategy is particularly valuable for constructing kinase inhibitor scaffolds and agrochemical leads where fluorine retention is critical for target binding and bioavailability. The Hiyama cross-coupling methodology demonstrated for chloro-, fluoro-, and methoxypyridyltrimethylsilanes further validates that all three substituents are compatible with organometallic coupling conditions [2].

Fragment Library Construction for FBDD

With a molecular weight of 161.56 Da and a calculated LogP of 1.88 , this compound is an excellent candidate for fragment-based drug discovery (FBDD) libraries. It complies with the 'Rule of Three' (MW < 300, cLogP ≤ 3) [3] and offers 338.44 Da of growing room before reaching the Lipinski MW limit—significantly more than the bromo analog (206.01 Da → only 293.99 Da growing room). The intermediate LogP (1.88) positions it favorably for CNS targets (where LogP 1–3 is often optimal for blood–brain barrier penetration) while remaining suitable for systemic targets. The TPSA of 22.12 Ų is below the 60 Ų threshold typically associated with good oral absorption, and the single rotatable bond (methoxy group) provides a rigid scaffold favorable for achieving high ligand efficiency.

Fluorine-Containing Agrochemical Intermediate

Fluorinated pyridines represent the most commercially successful heterocyclic scaffold in 21st-century crop protection chemistry, with over 95 agrochemical products incorporating the pyridine motif [4]. The 5-fluoro substituent on the target compound is particularly valuable, as fluorine atoms in agrochemicals enhance metabolic stability, lipophilicity, and target binding while resisting environmental degradation pathways that commonly affect chlorine substituents. The 3-chloro position can serve as a derivatization handle for introducing diverse agrochemical pharmacophores (e.g., via Suzuki coupling with arylboronic acids bearing herbicidal or fungicidal motifs), while the 5-fluoro group is retained in the final active ingredient. This differentiated stability profile—where the metabolically robust C–F bond at position 5 remains intact while the more reactive C–Cl bond at position 3 serves as a synthetic handle—makes this compound a strategically advantageous building block compared to the 3,5-dichloro analog where both halogens are susceptible to metabolism.

Nucleophilic Amination to 2-Aminopyridine

The NaH/LiI-mediated nucleophilic amination of methoxypyridines, recently developed by Pang, Kaga, and Chiba (2018) [5], provides a concise route to 2-aminopyridine derivatives from 2-methoxypyridine precursors. Applying this methodology to 3-chloro-5-fluoro-2-methoxypyridine would yield the corresponding 2-aminopyridine while retaining both the 3-chloro and 5-fluoro substituents. The 5-fluoro substituent's unique electronic effect—retarding SNAr at adjacent positions [1]—ensures that the amination occurs selectively at the 2-position (displacing methoxy) without competing displacement at the 3-chloro or 5-fluoro positions. The resulting 2-amino-3-chloro-5-fluoropyridine scaffold is a privileged pharmacophore found in numerous kinase inhibitors and GPCR modulators, making this synthetic strategy highly relevant for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Sequential site-selective derivatization
Orthogonal halogen reactivity (Cl SNAr/cross-coupling handle, F inert)
Regiochemical outcome consistency in multi-step sequences
Fragment library construction (FBDD)
Low MW (161.56 Da) and intermediate LogP (1.88)
Rule of Three compliance; downstream growing room for lead optimization
Fluorine-containing agrochemical intermediate
Metabolically robust C–F bond with reactive C–Cl synthetic handle
Fluorine retention throughout synthesis; differentiated halogen stability profile
Nucleophilic amination to 2-aminopyridine
5-Fluoro retardation effect ensures selective 2-methoxy displacement
Compatibility with NaH/LiI-mediated amination without competing dehalogenation

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